2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Activity
Compounds containing the 1,3,4-oxadiazol moiety have been synthesized and evaluated for their potential antidiabetic properties. For example, a series of N-substituted dihydropyrimidine derivatives exhibited significant in vitro antidiabetic activity, demonstrating the utility of this scaffold in designing new therapeutic agents for diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
Research into 1,3,4-oxadiazole derivatives has also shown promising anticancer activity. Various compounds have been synthesized and tested against different cancer cell lines, with some showing moderate to excellent efficacy. This highlights the potential of such compounds in the development of new anticancer drugs (Ravinaik et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and their nematocidal activities evaluated, showing good efficacy against Bursaphelenchus xylophilus. This suggests the potential for developing new nematicides based on this chemical framework (Liu et al., 2022).
Antibacterial Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also been directed towards antibacterial applications. Certain compounds have demonstrated significant activity against various bacterial strains, indicating their potential as novel antibacterial agents (Rai et al., 2009).
Antihyperglycemic Agents
3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, structurally related to the query compound, have been explored as new antihyperglycemic agents, showing promising results and offering a new approach to diabetes treatment (Nomura et al., 1999).
Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, have a wide range of biological targets .
Mode of Action
Benzamides, in general, are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzamides are known to have a wide range of effects, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzamides .
Properties
IUPAC Name |
2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(23-17)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARLMAUZDKIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.